Reduced H-Bond Donors vs 3-Amino Analog
The target compound differs from its 3-amino analog (CAS 70589-51-4) by having zero hydrogen bond donors, compared to one donor in the amino derivative. This structural feature is predicted to enhance passive membrane permeability and reduce aqueous solubility, which can be advantageous for crossing biological barriers [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 3-Amino-2-isopropyl-4(3H)-quinazolinone: 1 |
| Quantified Difference | Absolute difference of 1 HBD; zero vs. one donor |
| Conditions | Computed property; PubChem release 2025.04.14 [REFS-1, REFS-2] |
Why This Matters
Zero hydrogen bond donors can improve blood-brain barrier penetration and oral bioavailability, critical parameters for CNS-targeted research applications.
- [1] PubChem. N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide. CID 688317. Hydrogen Bond Donor Count. View Source
- [2] PubChem. 3-Amino-2-isopropyl-4(3H)-quinazolinone. CID 5188211. Hydrogen Bond Donor Count. View Source
